Potency Gap vs. AZD8542 in SMO Antagonism
SMO-IN-1 demonstrates an EC50 of 89 nM against sonic Hh protein, whereas the dimethyl analog AZD8542 displays an IC50 of 1.5 nM (mouse SMO) to 3 nM (human SMO) in antagonist assays [1][2]. This 30- to 60-fold difference underscores the critical role of the 4-methyl substituent in boosting SMO inhibition .
| Evidence Dimension | SMO antagonism potency |
|---|---|
| Target Compound Data | EC50 = 89 nM (sonic Hh protein assay) |
| Comparator Or Baseline | AZD8542: IC50 = 1.5 nM (mouse SMO), 3 nM (human SMO) |
| Quantified Difference | 30-fold (vs. mouse SMO), 60-fold (vs. human SMO) |
| Conditions | Recombinant SMO antagonism assays; EC50 measured in Shh-LIGHT2 reporter system |
Why This Matters
The substantial potency difference dictates that SMO-IN-1 is not a substitute for AZD8542 in studies requiring high-affinity SMO blockade; conversely, SMO-IN-1 may be preferred when a less potent tool is desired to probe partial pathway inhibition or reduce off-target saturation.
- [1] InvivoChem. SMO-IN-1 (Compound 15) is an orally bioactive Smoothened (SMO) inhibitor with EC50 of 89 nM for sonic Hh protein (shh). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. AZD8542: pIC50 8.8 (IC50 1.5 nM) mouse SMO; pIC50 8.5 (IC50 3 nM) human SMO. View Source
